Desethylterbuthylazine

Übersicht

Beschreibung

Desethylterbuthylazine is a metabolite of the herbicide terbuthylazine, which belongs to the chloro-s-triazine family of herbicides. This compound is known for its higher water solubility and weaker binding to organic matter compared to its parent compound, terbuthylazine . This compound is frequently detected in natural waters and poses a significant risk for groundwater contamination due to its persistence and mobility .

Vorbereitungsmethoden

Desethylterbuthylazine is primarily formed as a degradation product of terbuthylazine. The degradation process involves the removal of an ethyl group from terbuthylazine, resulting in the formation of this compound

Analyse Chemischer Reaktionen

Desethylterbuthylazine undergoes various chemical reactions, including:

Oxidation: Advanced oxidation processes such as UV/H2O2 and photocatalysis are effective in degrading this compound. These processes generate hydroxyl radicals that attack the compound, leading to its breakdown.

Sorption: This compound exhibits sorption properties, particularly with polymeric microspheres modified in the Diels–Alder reaction. The sorption process is influenced by hydrogen bonding and the physicochemical properties of the compound.

Hydrolysis: This compound can undergo hydrolysis under certain conditions, leading to the formation of other degradation products.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Desethylterbuthylazine has been detected in various environmental matrices, including surface water and groundwater. Studies indicate that DET is frequently found in agricultural runoff due to its high mobility and persistence in soil and water systems. For instance, a study analyzing 164 samples from 23 countries found DET in 49% of the samples, with concentrations reaching up to 266 ng/L . This highlights the need for continuous monitoring of DET in agricultural areas.

Sorption Properties

The sorption characteristics of DET are crucial for understanding its mobility and potential ecological impacts. Research has shown that DET exhibits different sorption behaviors compared to its parent compound, terbuthylazine. A study investigated the adsorption of DET on poly(divinylbenzene) microspheres modified with maleic anhydride, revealing that while both metabolites (DET and 2-hydroxy-terbuthylazine) were adsorbed, the latter showed significantly higher affinity .

Table 1: Sorption Kinetics of Terbuthylazine Metabolites

| Metabolite | Pseudo-First Order Model (R²) | Pseudo-Second Order Model (R²) | q_eq (mg/g) |

|---|---|---|---|

| This compound | 0.965 | 0.975 | 16.4 |

| 2-Hydroxy-terbuthylazine | 0.910 | 0.991 | 115 |

This table illustrates that the adsorption kinetics for DET better fit a pseudo-second order model, indicating specific interactions between the adsorbent and the metabolite.

Ecotoxicological Studies

Ecotoxicological assessments have been conducted to evaluate the effects of DET on aquatic organisms and soil health. Research suggests that DET can affect non-target species due to its persistence and mobility in aquatic environments. For example, studies have shown that exposure to sub-lethal concentrations of DET can lead to behavioral changes in fish and invertebrates, emphasizing the need for risk assessments in agricultural practices involving terbuthylazine .

Human Health Implications

While DET is primarily studied for its environmental impact, understanding its toxicity profile is also essential. It has low inhalation toxicity but may cause slight eye irritation . Long-term exposure studies indicate potential liver toxicity at high doses, necessitating further investigation into its health effects on humans who may be exposed through agricultural practices.

Case Study: Groundwater Contamination

In a volcanic aquifer study, researchers monitored priority substances including DET and other organic contaminants. The study highlighted that groundwater contamination by pesticides is a significant concern, with DET being one of the detected metabolites . This underscores the importance of implementing effective management practices to mitigate pesticide runoff into water sources.

Case Study: Agricultural Runoff

A study focused on agricultural fields using terbuthylazine found that following heavy rainfall events, concentrations of DET peaked in nearby water bodies. This finding demonstrates how agricultural practices can lead to increased levels of pesticides and their metabolites in the environment, prompting calls for better regulatory measures .

Wirkmechanismus

Desethylterbuthylazine, like its parent compound terbuthylazine, acts primarily as a photosynthesis inhibitor. It interferes with the photosynthetic electron transport chain in plants, leading to the disruption of energy production and ultimately causing plant death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Desethylterbuthylazine is similar to other chloro-s-triazine herbicides, such as atrazine, simazine, and propazine . it is unique in its higher water solubility and weaker binding to organic matter compared to terbuthylazine . This makes this compound more mobile and persistent in the environment, posing a higher risk for groundwater contamination.

Similar Compounds

- Atrazine

- Simazine

- Propazine

- Terbuthylazine

This compound’s unique properties and environmental impact make it a compound of significant interest in scientific research and environmental monitoring.

Biologische Aktivität

Desethylterbuthylazine (DET) is a significant metabolite of the herbicide terbuthylazine, which belongs to the triazine class of herbicides. Understanding the biological activity of DET is crucial due to its environmental persistence and potential impacts on ecosystems and human health. This article synthesizes findings from various studies regarding the biological effects, degradation pathways, and ecological interactions of this compound.

This compound is formed through the dealkylation of terbuthylazine, a widely used herbicide in agriculture. Its chemical structure allows it to interact with biological systems, leading to various ecological and toxicological effects. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅ClN₄ |

| Molecular Weight | 276.75 g/mol |

| Solubility in Water | Moderate |

| Log P (Octanol-Water Partition Coefficient) | 2.5 |

Effects on Aquatic Organisms

Research has shown that chronic exposure to this compound can lead to significant biochemical alterations in aquatic organisms, such as the red swamp crayfish (Procambarus clarkii). In a study by Alonso et al. (2016), it was found that exposure resulted in:

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) were observed, indicating oxidative damage.

- Histopathological Changes : Significant alterations in the hepatopancreas structure were noted, suggesting potential liver dysfunction.

- Biochemical Profile Changes : Alterations in enzyme activities related to detoxification processes were recorded, impacting overall health.

These findings highlight the potential risks posed by this compound to aquatic life, emphasizing the need for monitoring its presence in water bodies.

Soil Microbial Activity

This compound also affects soil microbial communities. A study indicated that its presence can stimulate microbial activity, which may enhance degradation processes but could also disrupt native microbial populations. The following table summarizes findings on microbial degradation:

| Microbial Strain | Degradation Rate (mg/L/day) | Key Enzymes Involved |

|---|---|---|

| Advenella incenata | 0.25 | atzA, atzB |

| Janthinobacterium lividum | 0.30 | atzB, atzC |

These bacteria have been identified as capable of degrading both terbuthylazine and its metabolite, this compound, making them potential candidates for bioremediation strategies.

Environmental Persistence and Monitoring

This compound is known for its environmental persistence, which raises concerns regarding groundwater contamination. Monitoring studies have indicated that while DET is rarely detected above regulatory thresholds in surface waters, its leaching potential underscores the importance of continuous surveillance in agricultural areas.

Case Studies

- Groundwater Contamination : A study conducted by the US Geological Survey highlighted instances where this compound was detected in groundwater samples from agricultural regions. The study emphasized the need for improved management practices to mitigate contamination risks.

- Human Exposure Assessment : Research has indicated that agricultural workers may be exposed to this compound through dermal contact and inhalation during herbicide application. Analytical methods using liquid chromatography-tandem mass spectrometry have been developed for detecting DET in human biological samples, indicating potential health risks associated with chronic exposure.

Eigenschaften

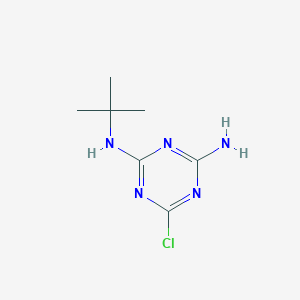

IUPAC Name |

2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184211 | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30125-63-4 | |

| Record name | Desethylterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylterbuthylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYLTERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of desethylterbuthylazine in the environment?

A1: this compound is primarily formed through the degradation of the herbicide terbuthylazine in the environment. [, , ]. This degradation often occurs through microbial activity in soil and water [, , ].

Q2: How frequently is this compound found in the environment?

A2: Studies show that this compound is a ubiquitous contaminant, often found alongside its parent compound, terbuthylazine [, , , ]. It has been detected in various environmental matrices, including soil [, , ], groundwater [, ], surface water [, , , ], and even rainwater [].

Q3: What are the typical concentrations of this compound found in environmental samples?

A3: The concentrations of this compound vary depending on factors such as proximity to agricultural areas, time since herbicide application, and environmental conditions. Studies report a range of concentrations:

- Groundwater: In a Slovenian study, this compound was among the most frequently detected compounds, reaching concentrations up to 102.98 ng/L [].

- Surface water: Concentrations exceeding 0.1 µg/L were detected in surface water samples from La Rioja, Spain, a wine-producing region [].

- Soil: In a maize field experiment, this compound concentrations increased in topsoil layers during periods of low rainfall and high temperatures, indicating biodegradation of terbuthylazine [].

Q4: Does the presence of this compound pose any environmental risks?

A4: While this compound is less toxic than its parent compound, terbuthylazine, its presence in environmental matrices raises concerns [, ]. It can potentially contaminate drinking water sources [, ] and negatively impact aquatic ecosystems [].

Q5: What are the analytical techniques used to detect and quantify this compound in environmental samples?

A5: Several analytical methods have been developed for the detection and quantification of this compound in environmental samples. These include:

- Solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) [, , , ].

- High-performance liquid chromatography (HPLC) with diode-array detection (DAD) for sediment samples [].

- Gas chromatography-mass spectrometry (GC-MS) following microwave-assisted extraction for soil analysis [].

Q6: Are there specific regulations or guidelines concerning this compound in drinking water?

A6: As a degradation product of a regulated herbicide, this compound falls under the umbrella of pesticide metabolite regulations []. While specific regulations vary by region, the European Union, for instance, sets a limit of 0.1 µg/L for individual pesticides in drinking water [, ].

Q7: What research is being done on the mobility and persistence of this compound in different environments?

A7: Researchers are actively studying the fate and transport of this compound in the environment. Lysimeter studies have been conducted to understand its mobility and degradation pathways in soil under different hydraulic conditions []. Field experiments are being conducted to assess its persistence in various soil types and under varying environmental conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.